

DCLK1-IN-4 selectivity versus other kinase inhibitors

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Compound Focus: Dclk1-IN-4

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Comparison of Documented DCLK1 Inhibitors

The table below summarizes the experimental data for several inhibitors, with DCLK1-IN-1 serving as the benchmark for selectivity.

Inhibitor Name	Primary Target(s)	DCLK1 Inhibition (IC50/Kd)	Key Off-Targets (IC50)	Selectivity Notes	Experimental Evidence
DCLK1-IN-1	DCLK1/2	IC50 = 9.5 nM (Binding) [1]; 57.2 nM (Kinase) [1]	DCLK2 (31 nM), ERK5 (1.8 µM), LRRK2 (6.97 µM) [1]	First highly selective, in-vivo compatible probe; >100-fold selectivity over ERK5/LRRK2 [1].	Binding assays, kinase activity assays, cellular NanoBRET, proteomic profiling [1].
LRRK2-IN-1	LRRK2	IC50 = 186 nM [2]	LRRK2 (3 nM), ERK5 (21 nM) [2] [1]	Multi-targeted; not suitable as a selective DCLK1 chemical probe [2] [1].	Kinase peptide substrate mobility shift assay [2].

Inhibitor Name	Primary Target(s)	DCLK1 Inhibition (IC50/Kd)	Key Off-Targets (IC50)	Selectivity Notes	Experimental Evidence
XMD8-92	ERK5, BRD4	IC50 = 1400 nM (Binding) [1]; 716 nM (Kinase) [2]	ERK5 (1.6 μM), BRD4 (1.6 μM) [1]	Multi-targeted; inhibits BRD4 bromodomains, confounding results interpretation [1].	Kinase peptide substrate mobility shift assay [2]; binding assays [1].
XMD8-85	ERK5, DCLK1	IC50 = 11 nM [2]	ERK5, LRRK2, BRD4 [2] [1]	One of the most potent DCLK1 inhibitors found but highly multi-targeted [2].	Kinase peptide substrate mobility shift assay [2].
Compound I-5	DCLK1	IC50 = 171.3 nM [3]	Information not available in search results.	Novel purine-skeleton inhibitor; shows in vivo efficacy in pancreatic cancer models [3].	Kinase activity assays, in vivo xenograft studies [3].

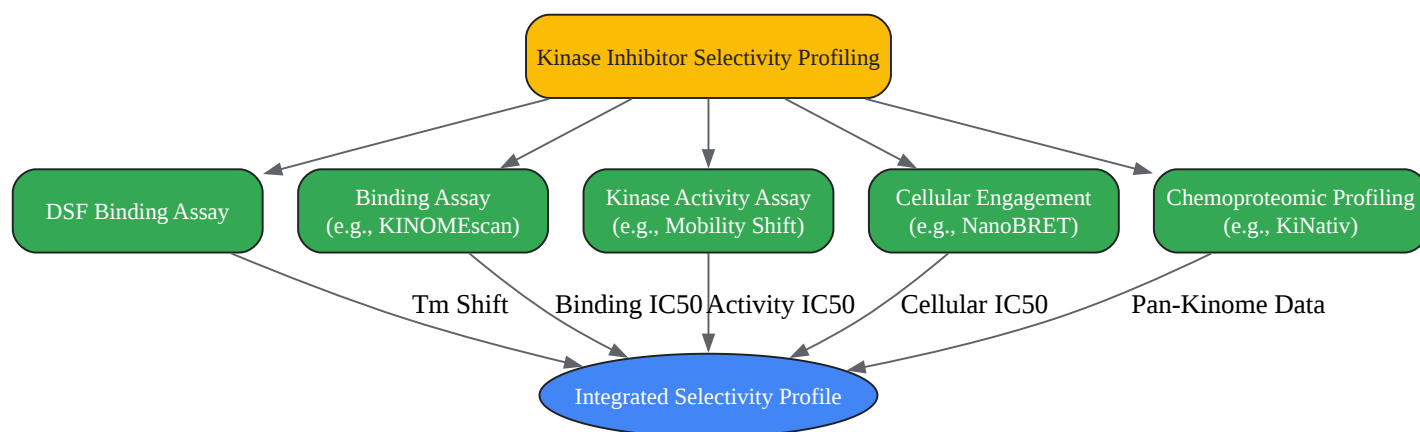
Experimental Methods for Selectivity Profiling

The selectivity data for these inhibitors, particularly for DCLK1-IN-1, was established using a range of robust biochemical and cellular techniques [1]:

- **Binding Assays:** Techniques like **KINOMEScan** were used to measure direct binding affinity (IC50) to DCLK1 and other kinases [1].
- **Kinase Activity Assays:** Biochemical assays, such as the **mobility shift assay**, determine a compound's ability to inhibit kinase function. This method uses microfluidics capillary electrophoresis to separate and quantify phosphorylated and non-phosphorylated peptide substrates [2] [4] [5].
- **Cellular Target Engagement:** The **NanoBRET assay** confirms that the inhibitor engages with DCLK1 in a live-cell environment, providing cellular potency (IC50) data [1].
- **Chemoproteomic Profiling:** Platforms like **KiNativ** use chemoproteomics to screen inhibitors against a wide range of kinases in cell lysates, generating a comprehensive selectivity profile across the kinome [1].

- **Thermal Stability Assays: Differential Scanning Fluorimetry (DSF)** measures the stabilization of a protein upon inhibitor binding (shift in melting temperature, T_m), which can indicate binding affinity and specificity [4].

The following diagram illustrates a typical workflow for kinase inhibitor selectivity profiling, integrating the methods described above:



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Research Recommendations

Given that "**DCLK1-IN-4**" is not covered in the current search results, here are some suggestions for your next steps:

- **Verify the Compound Name:** The nomenclature for research compounds can sometimes be inconsistent. I recommend double-checking the exact identifier in the original literature or patent where you encountered "**DCLK1-IN-4**".
- **Explore Broader Sources:** You may find relevant information by searching specialized databases such as **PubMed**, **Google Scholar**, or the **U.S. Patent and Trademark Office (USPTO)** using terms like "DCLK1 inhibitor," "DCLK1-IN-1 analog," or "selective DCLK1 inhibitor."
- **Use Available Probes:** For your experimental work, the well-characterized inhibitor **DCLK1-IN-1** is available and serves as a validated chemical probe for selectively targeting the DCLK1 kinase domain [1].

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